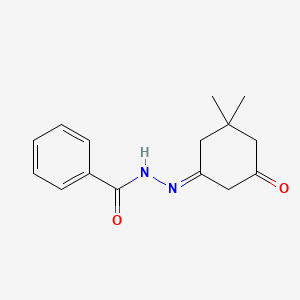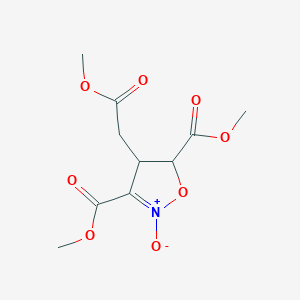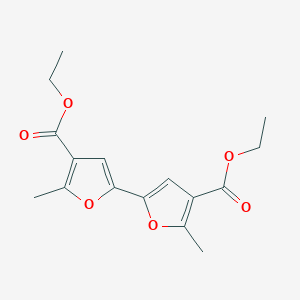![molecular formula C16H22N2O2 B3828766 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione](/img/structure/B3828766.png)
3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione
Descripción general
Descripción
3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione, also known as Meldrum's acid, is a versatile organic compound with various applications in scientific research. It is a cyclic diketone that contains two enamine groups, which make it a useful building block for the synthesis of other organic compounds. In
Aplicaciones Científicas De Investigación
3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid has a wide range of applications in scientific research. One of its most common uses is as a building block for the synthesis of other organic compounds. It can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. These compounds have various applications in medicinal chemistry, agrochemicals, and materials science.
3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid can also be used as a reagent in organic synthesis. It can be used to catalyze the aldol condensation reaction, which is a useful method for the formation of carbon-carbon bonds. Additionally, 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid can be used as a nucleophile in the Michael addition reaction, which is a useful method for the formation of carbon-carbon and carbon-heteroatom bonds.
Mecanismo De Acción
The mechanism of action of 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid is not well understood. However, it is believed that the enamine groups in the molecule can act as nucleophiles, which allows 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid to participate in a variety of organic reactions. Additionally, the cyclic structure of the molecule may contribute to its stability and reactivity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid. However, it has been shown to have low toxicity in animal studies, indicating that it may be a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid is its versatility in organic synthesis. It can be used as a building block for the synthesis of a wide range of organic compounds, and can also be used as a reagent in various organic reactions. Additionally, 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid is relatively easy to synthesize and purify, making it a convenient compound for use in lab experiments.
One limitation of 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid is that it can be difficult to handle due to its sensitivity to moisture and air. It should be stored in a dry and air-tight container to prevent degradation. Additionally, 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid is a relatively expensive compound, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid. One area of interest is the development of new synthetic methods for the production of 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid and its derivatives. Additionally, there is potential for the use of 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid in the development of new drugs and materials. Further studies on the mechanism of action and biochemical and physiological effects of 3,6-bis[3-(dimethylamino)-2-propen-1-ylidene]-1,2-cyclohexanedione's acid may also provide new insights into its potential applications in scientific research.
Propiedades
IUPAC Name |
(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17(2)11-5-7-13-9-10-14(16(20)15(13)19)8-6-12-18(3)4/h5-8,11-12H,9-10H2,1-4H3/b11-5+,12-6+,13-7-,14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCPBTAYRRWOII-KHHGWOSBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C1CCC(=CC=CN(C)C)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=C/1\C(=O)C(=O)/C(=C\C=C\N(C)C)/CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z,6Z)-3,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-fluoro-2-methyl-4-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B3828683.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3828686.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B3828692.png)



![6-bromo-5-methyl-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B3828726.png)



![1,1'-(4-hydroxy-3,5-biphenyldiyl)bis[5-(dimethylamino)-4-phenyl-2,4-pentadien-1-one]](/img/structure/B3828762.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)urea](/img/structure/B3828772.png)
![isopropyl [5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828779.png)
![isopropyl [5-(N-ethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3828790.png)